molecular formula C8H12O3 B2909985 6-Oxabicyclo[3.2.1]octane-5-carboxylic acid CAS No. 2230807-63-1

6-Oxabicyclo[3.2.1]octane-5-carboxylic acid

Cat. No.: B2909985
CAS No.: 2230807-63-1
M. Wt: 156.181
InChI Key: YWDYMMWINUSJQB-UHFFFAOYSA-N
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Description

6-Oxabicyclo[3.2.1]octane-5-carboxylic acid is a bicyclic organic compound with the molecular formula C8H12O3 It is characterized by a fused ring structure containing an oxygen atom and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-oxabicyclo[3.2.1]octane-5-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the cyclization of a hydroxy acid derivative using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving the cyclization of precursors. The process may include the use of catalysts to improve yield and selectivity. The reaction conditions are optimized to ensure the efficient production of the desired compound while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 6-Oxabicyclo[3.2.1]octane-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 6-oxabicyclo[3.2.1]octane-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to certain natural products allows it to be used as a probe in biological assays.

Medicine: In the field of medicine, this compound may be explored for its therapeutic properties. It could serve as a precursor for the development of new drugs targeting various diseases.

Industry: In industry, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism by which 6-oxabicyclo[3.2.1]octane-5-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 3,5-Dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid

  • 6-oxabicyclo[3.2.1]octane-2-carboxylic acid

Uniqueness: 6-Oxabicyclo[321]octane-5-carboxylic acid is unique due to its specific structural features, such as the presence of the oxygen atom in the bicyclic ring system and the carboxylic acid group

Properties

IUPAC Name

6-oxabicyclo[3.2.1]octane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7(10)8-3-1-2-6(4-8)5-11-8/h6H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDYMMWINUSJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)(OC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230807-63-1
Record name 6-oxabicyclo[3.2.1]octane-5-carboxylic acid
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